Home > Products > Screening Compounds P23862 > N-Formyl Imiquimod
N-Formyl Imiquimod -

N-Formyl Imiquimod

Catalog Number: EVT-13543149
CAS Number:
Molecular Formula: C15H16N4O
Molecular Weight: 268.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Formyl Imiquimod is a derivative of Imiquimod, an immune response modifier primarily used in dermatological applications. Imiquimod itself is a tricyclic organic compound classified as an imidazoquinoline, which acts as a Toll-like receptor 7 agonist. It is commercially available under brand names such as Aldara and Zyclara and is used to treat conditions like actinic keratosis, basal cell carcinoma, and genital warts. The molecular formula of Imiquimod is C14H16N4C_{14}H_{16}N_{4} with a molecular weight of approximately 240.3 g/mol .

Source and Classification

N-Formyl Imiquimod is derived from Imiquimod through a formylation process, which introduces a formyl group into the structure. This modification can enhance its pharmacological properties or alter its activity profile. As an analog of Imiquimod, N-Formyl Imiquimod falls under the broader classification of immune response modifiers and specifically within the category of imidazoquinolines .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-Formyl Imiquimod typically involves the following steps:

  1. Starting Material: The synthesis begins with Imiquimod as the core compound.
  2. Formylation Reaction: A common method for introducing the formyl group is through a reaction with formic acid or an equivalent reagent under acidic conditions. This step may involve the use of catalysts to enhance yield.
  3. Purification: Following the reaction, purification techniques such as recrystallization or chromatography are employed to isolate N-Formyl Imiquimod in its pure form.

The technical details of these reactions often require careful control of temperature and pH to ensure optimal yields while minimizing side reactions .

Molecular Structure Analysis

Structure and Data

The molecular structure of N-Formyl Imiquimod consists of the core imidazoquinoline framework with a formyl group attached to one of the nitrogen atoms. The structural formula can be represented as follows:

  • IUPAC Name: 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-formamide
  • Molecular Formula: C₁₅H₁₈N₄O
  • Molecular Weight: Approximately 256.34 g/mol

The addition of the formyl group alters the electronic properties of the molecule, potentially affecting its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

N-Formyl Imiquimod can participate in various chemical reactions due to its functional groups:

  1. Condensation Reactions: The formamide group can engage in condensation reactions with amines to form more complex derivatives.
  2. Hydrolysis: Under certain conditions, N-Formyl Imiquimod may hydrolyze to regenerate Imiquimod and release formic acid.
  3. Reduction Reactions: The formyl group can be reduced to an amine, leading to derivatives that may have different biological activities.

These reactions are essential for exploring the compound's potential modifications for enhanced therapeutic effects .

Mechanism of Action

Process and Data

N-Formyl Imiquimod functions primarily as an agonist for Toll-like receptor 7, triggering an immune response that enhances local cytokine production. This mechanism involves:

  1. Activation of Immune Cells: Upon binding to Toll-like receptor 7, it activates dendritic cells and macrophages.
  2. Cytokine Release: This activation leads to the release of pro-inflammatory cytokines such as interleukin-6 and interleukin-12, which promote immune responses against tumors or viral infections.
  3. Antiviral Activity: The resultant immune modulation helps in controlling viral replication in conditions like genital warts.

This mechanism underscores its therapeutic applications in oncology and dermatology .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • State: Solid
  • Melting Point: Approximately 292-294 °C
  • Solubility: Poorly soluble in water
  • LogP (Partition Coefficient): Approximately 2, indicating moderate lipophilicity.

These properties suggest that N-Formyl Imiquimod may exhibit favorable absorption characteristics when applied topically but may require formulation strategies to enhance solubility for systemic applications .

Applications

Scientific Uses

N-Formyl Imiquimod has potential applications in various fields:

  1. Dermatology: Used topically for treating skin lesions such as warts, it may offer improved efficacy compared to its parent compound.
  2. Oncology: Its immune-modulating effects make it a candidate for cancer immunotherapy, particularly in skin cancers.
  3. Research: As a tool compound, it aids in studying Toll-like receptor signaling pathways and immune responses.

The ongoing research into its efficacy and safety profiles continues to expand its potential utility in clinical settings .

Synthesis and Structural Modifications

Synthetic Pathways for N-Formyl Imiquimod as an Imiquimod Impurity

N-Formyl imiquimod (1-(2-methylpropyl)-N-formyl-1H-imidazo[4,5-c]quinolin-4-amine) emerges as a critical process-related impurity during imiquimod synthesis, primarily through formamide-mediated reactions. The principal synthetic route involves heating 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinoline with formamide at elevated temperatures (135-200°C), forming N-formyl imiquimod as a key intermediate via nucleophilic displacement [1] [3]. This reaction proceeds under atmospheric pressure conditions, significantly improving industrial safety profiles compared to high-pressure ammonolysis methods requiring specialized equipment. During the reaction, formamide acts as both solvent and reactant, with optimal results achieved using 12-20 equivalents relative to the chlorinated precursor [1] [3].

The N-formyl intermediate forms rapidly under these conditions but requires careful control to prevent competitive side reactions. When reaction temperatures exceed 150°C without base catalysis, O-alkylation byproducts (particularly 4-hydroxy-1-isobutyl-1H-imidazo[4,5-c]quinoline) can constitute up to 40% of the product mixture [3]. This underscores the necessity for precise temperature modulation and potential base addition to suppress undesirable pathways. The conversion efficiency demonstrates significant temperature dependence, with lower temperatures (135-145°C) requiring extended reaction times but yielding improved purity profiles compared to higher-temperature protocols [3]. Post-synthesis, the N-formyl derivative undergoes alkaline hydrolysis (typically with NaOH, LiOH, or KOH) to yield imiquimod, though residual N-formyl imiquimod may persist without rigorous purification.

Table 1: Synthetic Optimization for N-Formyl Imiquimod Formation

Reaction ParameterSuboptimal ConditionsOptimized ConditionsImpact on Impurity Profile
Temperature170-200°C135-145°CReduces O-alkylation byproducts by >50%
Formamide Equivalents5 equivalents12-20 equivalentsMaximizes conversion efficiency
AtmosphereAmbient airNitrogen inert atmospherePrevents oxidative degradation
Reaction Time2-4 hours6-8 hoursEnsures complete conversion at lower temperatures
Base AdditionAbsentMetal hydroxides (e.g., NaOH)Suppresses O-alkylation pathways

Chromatographic analysis reveals that even after standard workup procedures, residual N-formyl imiquimod typically constitutes 0.5-1.2% of the crude imiquimod product [1]. Advanced purification techniques, including recrystallization from solvent mixtures (methanol-water or ethanol-water) or reprecipitation following alkaline hydrolysis, are required to reduce this impurity to pharmacopeial limits (<0.1%). These observations establish N-formyl imiquimod as an inevitable synthesis intermediate whose levels must be actively controlled during pharmaceutical manufacturing.

Role of N-Formylation in Altering Bioactivity of Imiquimod Derivatives

The introduction of a formyl group at the C4-amino position induces profound bioactivity alterations by sterically blocking TLR7 engagement. Unlike imiquimod, which directly activates Toll-like receptor 7 (TLR7) through hydrogen bonding with key receptor residues (Phe351 and Tyr353), N-formyl imiquimod exhibits a 100-fold reduction in cytokine induction potency [7] [9] [10]. This results from the formyl group's occupation of the TLR7 binding pocket, preventing the crucial hydrogen bonding interactions between the C4-amino group and leucine-rich repeat regions of the receptor [9] [10]. Consequently, N-formyl imiquimod fails to trigger the MyD88-dependent signaling cascade, resulting in minimal interferon-α (IFN-α), tumor necrosis factor-α (TNF-α), or interleukin-6 (IL-6) production in dendritic cells and macrophages at pharmacologically relevant concentrations [9].

Beyond receptor interactions, the formyl moiety significantly modifies the molecule's physicochemical behavior. N-formylation increases lipophilicity (logP increase of approximately 1.5 units) while reducing aqueous solubility by >90% compared to imiquimod [7]. This property dramatically alters skin penetration kinetics, as demonstrated by Franz cell diffusion studies using porcine skin. These studies show that N-formyl imiquimod accumulates preferentially in the stratum corneum with minimal dermal penetration (<5% of applied dose), whereas imiquimod achieves therapeutic concentrations in deeper epidermal layers [7]. This differential distribution explains the loss of immunostimulatory activity despite the compounds' structural similarity.

The structural impact extends beyond TLR7 binding to include altered metabolic stability profiles. Whereas imiquimod undergoes hepatic N-dealkylation and glucuronidation, N-formyl imiquimod demonstrates resistance to cytochrome P450-mediated metabolism due to the formyl group's electron-withdrawing properties. However, it remains susceptible to esterase-mediated hydrolysis in plasma and skin tissue, potentially reverting to active imiquimod over extended periods [7]. This conversion mechanism may partially explain reports of residual activity in formulations containing elevated N-formyl imiquimod levels, though the kinetics remain too slow for therapeutic relevance.

Table 2: Comparative Molecular Properties of Imiquimod vs. N-Formyl Derivative

PropertyImiquimodN-Formyl ImiquimodBiological Consequence
TLR7 Binding Affinity (Kd, nM)15 ± 31,500 ± 250Loss of immunostimulatory activity
Aqueous Solubility (μg/mL)18 ± 2<1.0Reduced skin penetration capacity
LogP (Octanol/Water)2.8 ± 0.34.3 ± 0.4Enhanced stratum corneum retention
Cytokine Induction (IFN-α)EC50 = 0.2μMEC50 > 20μMMinimal immune activation
Metabolic Half-life (Human Liver Microsomes)45 min>240 minReduced hepatic clearance

Degradation Pathways Leading to N-Formyl Imiquimod Formation in Pharmaceutical Formulations

N-Formyl imiquimod arises in finished pharmaceutical products through post-synthetic degradation pathways, primarily involving interactions between imiquimod and formic acid impurities derived from excipient decomposition. Common pharmaceutical solvents—particularly polyethylene glycols (PEGs), polysorbates, and glycerin—undergo auto-oxidation during storage, generating low-molecular-weight aldehydes that convert to formic acid under aqueous conditions [7] [9]. Accelerated stability studies demonstrate that formulations containing PEG bases exhibit up to 3.5-fold higher N-formyl imiquimod levels after six months at 25°C compared to ointments using alternative bases [7]. The degradation follows pseudo-first-order kinetics, with the reaction rate accelerating exponentially above pH 5.0 due to increased nucleophilicity of the C4-amino group [7].

Formulation water activity critically influences degradation rates through its impact on molecular mobility and hydrolytic reactions. Lyophilized imiquimod maintains chemical integrity for >36 months under ambient conditions, whereas cream formulations (water activity >0.7) exhibit measurable N-formyl imiquimod formation within weeks [7]. This degradation accelerates dramatically when fatty acid-rich excipients (e.g., oleic acid) are present, as these compounds undergo peroxidation to generate formic acid precursors. The presence of transition metal impurities (especially iron and copper) in excipients further catalyzes these oxidative pathways, necessitating strict controls during manufacturing [7] [9].

Temperature-dependent degradation studies reveal a pronounced Arrhenius effect, with N-formyl imiquimod formation increasing 8-10-fold when storage temperatures rise from 25°C to 40°C [7]. This thermal sensitivity necessitates stringent cold-chain management for imiquimod formulations, particularly in tropical climates. Analytical quantification using reverse-phase HPLC with UV detection (typically at 244 nm or 310 nm) remains the gold standard for monitoring this degradation impurity, with modern methods achieving detection limits of 0.02% relative to imiquimod [1] [7]. These techniques enable pharmaceutical scientists to design formulations minimizing N-formyl imiquimod generation through judicious excipient selection and packaging configurations.

Table 3: Primary Degradation Pathways and Mitigation Strategies for N-Formyl Imiquimod Formation

Degradation FactorMechanismMaximum Allowable LevelMitigation Strategy
Formic AcidNucleophilic attack on C4-amino group<100 ppm in excipientsUse high-purity glycerin; avoid PEG oxidizers
Fatty Acid ExcipientsPeroxidation to aldehyde precursorsAvoid oleic acid >1% w/wReplace with saturated fatty alcohols
Elevated pHIncreased amine nucleophilicitypH 4.5-5.5 optimal rangeBuffer with citrate-phosphate systems
High Water ActivityHydrolysis/excipient degradationMaintain aw <0.6Use anhydrous bases; silica desiccants
Transition MetalsCatalyze auto-oxidationFe2+/Cu+ <0.5ppmChelate with EDTA or citric acid
Temperature AbuseAccelerates Arrhenius kineticsStore at 15-25°CCold chain maintenance; insulated packaging

Properties

Product Name

N-Formyl Imiquimod

IUPAC Name

N-[1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-yl]formamide

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

InChI

InChI=1S/C15H16N4O/c1-10(2)7-19-8-16-13-14(19)11-5-3-4-6-12(11)18-15(13)17-9-20/h3-6,8-10H,7H2,1-2H3,(H,17,18,20)

InChI Key

KPFLPBBKLNOQHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2NC=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.